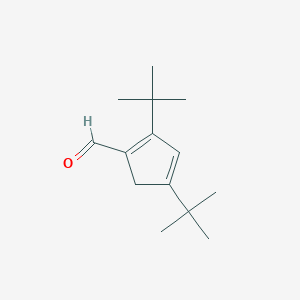![molecular formula C18H23NO B14405721 (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol CAS No. 88241-75-2](/img/structure/B14405721.png)
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a hydroxyl group on the butan-1-ol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol typically involves the reaction of diphenylmethylamine with an appropriate alkylating agent. One common method is the reductive amination of 3-methylbutanal with diphenylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The diphenylmethyl group enhances its binding affinity, while the hydroxyl group may participate in hydrogen bonding, stabilizing the interaction. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Phenylmethyl)amino]-3-methylbutan-1-ol: Similar structure but with a phenylmethyl group instead of diphenylmethyl.
(2S)-2-[(Diphenylmethyl)amino]-3-ethylbutan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the butan-1-ol chain.
Uniqueness
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88241-75-2 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(2S)-2-(benzhydrylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-14(2)17(13-20)19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3/t17-/m1/s1 |
InChI Key |
YXRTWPLGWYGDTK-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(CO)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



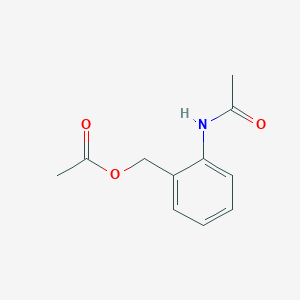
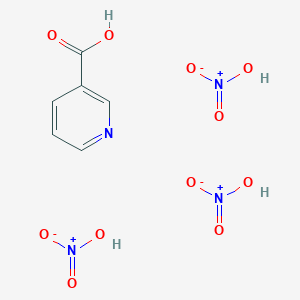
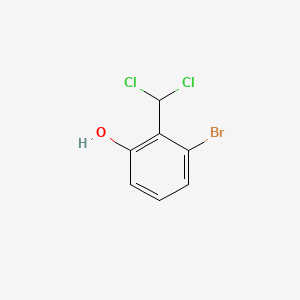
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
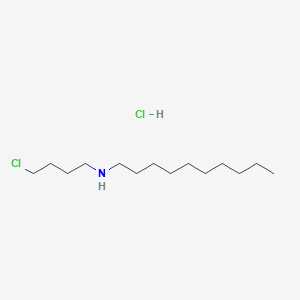
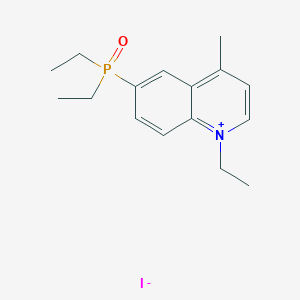
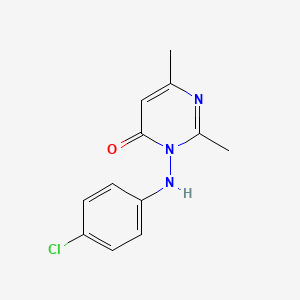
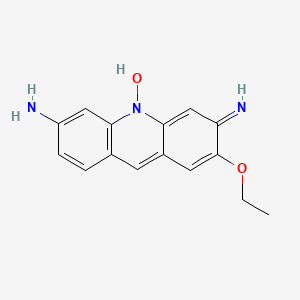
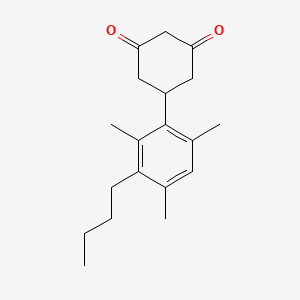
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
